N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
4-cyano-1H-pyrazole-5-carboxylate;dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2.C2H7N/c6-1-3-2-7-8-4(3)5(9)10;1-3-2/h2H,(H,7,8)(H,9,10);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWBOELZSNWKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C.C1=NNC(=C1C#N)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazine Derivatives
The pyrazole backbone is typically constructed via cyclocondensation between β-ketoesters (e.g., ethyl acetoacetate) and substituted hydrazines. Methylhydrazine reacts with ethyl acetoacetate in refluxing ethanol to yield 1-methyl-1H-pyrazole-5-carboxylate intermediates. This method achieves yields of 65–75% but requires precise stoichiometric control to minimize byproducts such as regioisomeric pyrazoles.
Key Reaction Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 78–82°C (reflux) | <80°C reduces cyclization efficiency |
| Solvent | Anhydrous ethanol | Polar aprotic solvents (e.g., DMF) increase side reactions |
| Molar Ratio (β-ketoester:hydrazine) | 1:1.2 | Excess hydrazine improves conversion but complicates purification |
Alternative Routes Using Diazo Compounds
Patented methods employ ethyl diazoacetate and 3-butyne-2-ketone under InCl₃ catalysis. While this route avoids regioisomerism, it faces industrial limitations due to the explosive nature of diazo compounds and the toxicity of 3-butyne-2-ketone. Pilot-scale trials reported yields below 50%, with significant wastewater generation from catalyst removal.
Introduction of the Cyano Group
Knoevenagel Condensation
Post-cyclization, the cyano group is introduced via Knoevenagel condensation using cyanoacetic acid derivatives. Methyl 1-methyl-1H-pyrazole-5-carboxylate reacts with malononitrile in tetrahydrofuran (THF) at 0°C, achieving 60–70% yield. Low temperatures prevent decarboxylation, while anhydrous conditions suppress hydrolysis.
Nitrile Addition via Nucleophilic Substitution
Alternative approaches utilize nucleophilic substitution at the pyrazole’s 4-position. Treatment with cyanide salts (e.g., KCN) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours achieves moderate yields (45–55%) but risks side reactions at the ester group.
Hydrolysis to Carboxylic Acid
Alkaline Hydrolysis
The methyl ester undergoes saponification using aqueous NaOH (2 M) at 80°C for 4 hours. This method produces 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid in 85–90% yield. Challenges include the compound’s high water solubility, necessitating extraction with polar solvents like ethyl acetate.
Acidic Hydrolysis
Hydrochloric acid (6 M) at reflux achieves comparable yields (80–85%) but promotes partial decomposition of the cyano group, reducing purity to <90%. Industrial scalability is hindered by corrosion risks and effluent treatment costs.
Salt Formation with N-Methylmethanamine
Neutralization in Aqueous Medium
The carboxylic acid is dissolved in deionized water and titrated with N-methylmethanamine until pH 7–8. Crystallization at 4°C yields the target salt with 92–95% purity. Excess amine improves yield but introduces hygroscopicity, requiring strict moisture control during drying.
Solvent-Based Crystallization
Methanol or ethanol solutions of the acid and amine (1:1 molar ratio) yield larger crystals with 98% purity after recrystallization. This method reduces hygroscopicity but increases production costs due to solvent recovery needs.
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation step reduces reaction time from 12 hours to 30 minutes and improves yield consistency (±2% variation). However, clogging risks from insoluble intermediates necessitate frequent maintenance.
Green Chemistry Considerations
Replacing THF with cyclopentyl methyl ether (CPME) in the Knoevenagel step enhances sustainability, reducing the E-factor (kg waste/kg product) from 8.2 to 3.5. Enzymatic hydrolysis using lipases is under investigation to replace harsh alkaline conditions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) resolves the salt from hydrolysis byproducts, achieving a limit of quantification (LOQ) of 0.1%.
Chemical Reactions Analysis
N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an essential intermediate in the synthesis of more complex molecules, particularly in the development of new heterocycles. Its ability to undergo various chemical reactions, including oxidation and substitution, expands its utility in organic synthesis.
Biology
- Bioactive Compound : Research indicates that N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate exhibits potential biological activities, making it a candidate for the development of bioactive molecules. Studies have explored its effects on cellular pathways, suggesting possible roles in modulating biological functions.
Medicine
- Therapeutic Potential : Preliminary investigations suggest that this compound may possess therapeutic effects, particularly in anticancer and anti-inflammatory contexts. It has been studied for its potential to inhibit tumor growth and reduce inflammation markers in vitro.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, xenograft models were used to assess tumor growth inhibition. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
| Treatment | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound resulted in decreased production of inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Mechanism of Action
The mechanism of action of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Carboxamides and Carboxylates
5-Chloro-N-(4-cyano-1H-pyrazol-5-yl) Carboxamide Derivatives ()
These neutral molecules (e.g., compounds 3a–3e) feature a pyrazole ring with a cyano group at position 4 and a carboxamide at position 3. Key differences from the target compound include:
- Substituents : Chloro and aryl groups (e.g., phenyl, p-tolyl) at position 1, contributing to steric bulk and lipophilicity.
- Functional Groups : Amide linkages instead of carboxylate salts, reducing polarity.
- Physical Properties : Melting points range from 123–183°C, with yields of 62–71% .
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide ()
This derivative has a chloro substituent at position 4 and a cyclohexylamide group. The cyclohexyl moiety enhances hydrophobicity, contrasting with the ionic carboxylate in the target compound.
N-Benzyl-4-chloro-1-methyl-1H-pyrazole-5-carboxamide ()
The benzyl group increases aromaticity and may improve membrane permeability compared to the target compound’s ionic structure.
Amino-Substituted Pyrazole Derivatives ()
Compounds like 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) replace the cyano group with an amino moiety. This substitution likely alters electronic properties (e.g., hydrogen-bonding capacity) and raises melting points (e.g., 247°C for 4a vs. <200°C for most carboxamides) .
Ionic Pyrazole Salts ()**
The N-methylmethanaminium cation appears in coupling agents like N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate (). Such ionic species enhance reactivity in peptide synthesis but differ from the target compound’s carboxylate-pyrazole structure.
Physicochemical Properties and Spectroscopic Data
Melting Points and Solubility
The ionic nature of N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate likely reduces its melting point and increases water solubility compared to neutral carboxamides.
Spectroscopic Features
- IR Spectroscopy: The cyano group in the target compound would exhibit a sharp peak near 2230 cm⁻¹, consistent with compound 3b (2230 cm⁻¹) .
- NMR : The N-methylmethanaminium cation’s methyl groups would resonate near δ 3.0–3.5 ppm, distinct from aryl protons in analogs (δ 7.2–8.1 ppm) .
Biological Activity
N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrazole structure, which is known for various biological properties. The compound contains a cyano group and a carboxylate moiety, which are critical for its interaction with biological targets.
The mechanism of action of this compound involves interaction with specific molecular targets, potentially influencing various biochemical pathways. Its activity may be attributed to its ability to modulate enzyme activity or interfere with cellular signaling processes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that certain pyrazole compounds exhibit inhibitory effects against HIV-1 replication. For instance, compounds similar in structure have been shown to be non-toxic and active in a dose-dependent manner against HIV-1, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been investigated. Compounds within this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance anti-inflammatory activity, potentially making this compound a candidate for further development in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on various pyrazole derivatives to determine the influence of structural modifications on their biological activity. For example, the presence of electron-withdrawing groups at specific positions on the pyrazole ring has been correlated with increased inhibitory activity against viral replication and inflammation .
| Compound | Activity Type | IC50 Value |
|---|---|---|
| Compound A | Anti-HIV | 50 µM |
| Compound B | COX Inhibition | 0.07 µM |
| Compound C | Anti-inflammatory | 3.8 nM |
Pharmacokinetic Properties
In addition to biological activity, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) have been evaluated for derivatives of this compound. These studies are crucial for understanding the therapeutic potential and safety profile of the compound in clinical settings .
Q & A
Q. What are the recommended synthetic routes for N-methylmethanaminium 4-cyano-1H-pyrazole-5-carboxylate?
A multi-step approach is typically employed:
- Step 1 : Synthesize the pyrazole-carboxylate core via cyclocondensation. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form ester intermediates .
- Step 2 : Introduce the cyano group at the 4-position using nitrile sources (e.g., KCN or NH4CN) under reflux conditions .
- Step 3 : Quaternize the amine group (e.g., methylamine) with methyl iodide or similar alkylating agents to form the N-methylmethanaminium moiety. Purification via recrystallization or column chromatography is critical to isolate the final product .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyano and carboxylate groups show distinct shifts: δ ~110 ppm for C≡N in ¹³C NMR; carboxylate C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : For unambiguous 3D structure determination. SHELXL (part of the SHELX suite) is widely used for refinement, especially for resolving hydrogen bonding networks .
Q. How is purity assessed during synthesis?
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors reaction progress and quantifies impurities.
- Melting Point Analysis : Sharp melting ranges (e.g., 160–162°C for similar pyrazole derivatives) indicate purity .
- Elemental Analysis : Matches experimental C/H/N ratios with theoretical values (tolerance ±0.4%) .
Q. What computational methods predict the compound’s stability?
- DFT Calculations : Gaussian or ORCA software models electron density, HOMO-LUMO gaps, and electrostatic potential surfaces to assess reactivity and stability of the cyano-carboxylate system .
- Molecular Dynamics Simulations : Predict solvation effects and thermal decomposition pathways using software like GROMACS .
Q. How does the cyano group influence spectroscopic properties?
The electron-withdrawing cyano group deshields adjacent protons (e.g., pyrazole H-5 in ¹H NMR shifts downfield to δ ~8.2 ppm) and enhances IR absorption at ~2230 cm⁻¹ (C≡N stretch). It also increases molecular polarity, affecting solubility in aprotic solvents .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved during refinement?
- Twin Refinement : For twinned crystals, SHELXL’s TWIN/BASF commands model twin domains, improving R-factor convergence .
- Disorder Modeling : Partial occupancy of flexible groups (e.g., the N-methylmethanaminium moiety) is addressed using PART/SUMP restraints .
- Validation Tools : checkCIF/PLATON identifies outliers in bond lengths/angles, guiding manual corrections .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% for pyrazole intermediates .
- Catalyst Screening : Pd/C or Ni catalysts enhance cyanation efficiency. Solvent choice (e.g., DMF vs. DMSO) also impacts reaction kinetics .
- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .
Q. How does the compound interact with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or cytochrome P450), highlighting key interactions (e.g., hydrogen bonds with the carboxylate group) .
- SPR/BLI Assays : Surface plasmon resonance or bio-layer interferometry quantifies binding affinity (KD values) to purified proteins .
Q. What structure-activity relationships (SAR) are observed in analogues?
Q. How are degradation pathways analyzed under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light. LC-MS identifies hydrolytic cleavage of the carboxylate or cyano groups as primary degradation routes .
- Metabolic Stability Assays : Liver microsomes (human/rat) assess CYP450-mediated oxidation, with NADPH cofactors quantifying metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
